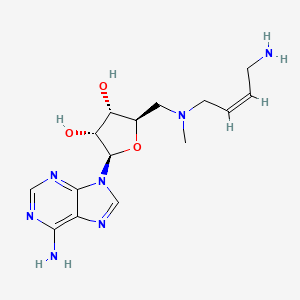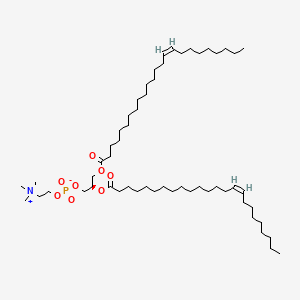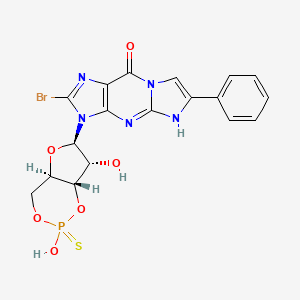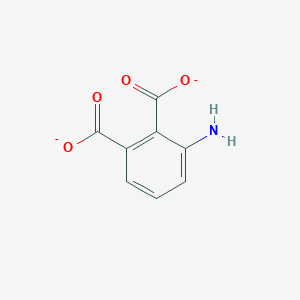
Abeado
描述
Abeado, also known as 5’-(((Z)-4-amino-2-butenyl)methylamino)-5’-deoxyadenosine, is a small molecule drug initially developed by Hoechst Marion Roussel, Inc. It is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which plays a crucial role in the polyamine biosynthetic pathway. This compound has shown significant potential in the treatment of diseases such as Human African Trypanosomiasis (HAT) and various neoplasms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abeado involves several steps, starting from commercially available starting materials. The key steps include the formation of the aminobutenyl side chain, the attachment of this side chain to the ribose moiety, and the final coupling with the purine base. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability. The process also includes purification steps such as crystallization and chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Abeado undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the aminobutenyl side chain, leading to different analogs with varying biological activities.
Substitution: Substitution reactions, particularly on the purine base, can yield a variety of analogs with potential therapeutic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like amines and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modifications on the aminobutenyl side chain, ribose moiety, and purine base. These analogs are evaluated for their biological activities and potential therapeutic applications .
科学研究应用
Abeado has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the polyamine biosynthetic pathway and the role of SAMDC in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of HAT, cancer, and other diseases involving dysregulated polyamine metabolism.
作用机制
Abeado exerts its effects by inhibiting the enzyme SAMDC, which is essential for the biosynthesis of polyamines. Polyamines are critical for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer and parasitic infections. By inhibiting SAMDC, this compound reduces the levels of polyamines, leading to the inhibition of cell growth and induction of apoptosis in target cells. The molecular targets and pathways involved include the downregulation of polyamine biosynthesis and the disruption of cellular homeostasis .
相似化合物的比较
Similar Compounds
MDL 73811: Another SAMDC inhibitor with similar structure and mechanism of action.
SAM486A: A potent SAMDC inhibitor with distinct pharmacokinetic properties.
CGP 48664: A SAMDC inhibitor with a different chemical structure but similar biological effects.
Uniqueness of Abeado
This compound is unique due to its high potency and selectivity for SAMDC, making it a valuable tool for studying polyamine metabolism and a promising therapeutic candidate. Its ability to inhibit SAMDC with high specificity sets it apart from other similar compounds, providing a distinct advantage in both research and therapeutic applications .
属性
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2-/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJCZGDVJQLZET-GGHFOJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C\CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123642-27-3 | |
| Record name | MDL 73811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123642273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL-73811 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GI49JB39O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)






![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)


